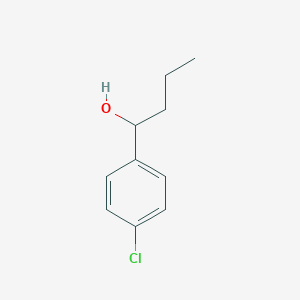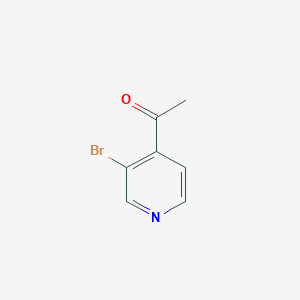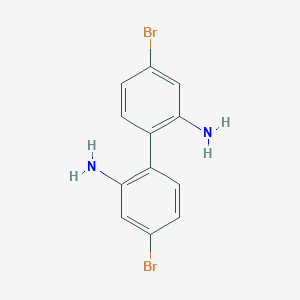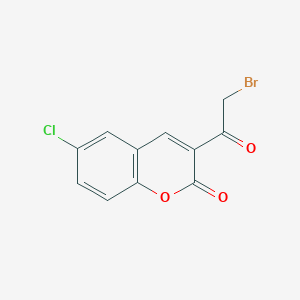
2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as coumarin and has been studied for its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- is complex and varies depending on the application. In antimicrobial and antifungal studies, this compound has been shown to disrupt the cell membrane of microorganisms, leading to their death. In anticancer studies, it has been suggested that coumarin induces apoptosis in cancer cells. In anti-inflammatory studies, it has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- have been extensively studied. This compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anticoagulant properties, which can prevent the formation of blood clots. Additionally, it has been shown to have anti-inflammatory effects, which can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- in lab experiments is its low toxicity. This compound has been shown to have a relatively low toxicity profile, making it a safe option for use in experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro-. One area of interest is the development of new applications for this compound in medicine, agriculture, and material science. Additionally, further studies on the mechanism of action of this compound could lead to the development of new drugs and treatments for various diseases. Finally, exploring the synthesis of new derivatives of 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- could lead to the discovery of compounds with even more potent properties.
Synthesemethoden
The synthesis of 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- involves the reaction of 6-chloro-2H-chromen-2-one with bromoacetyl bromide in the presence of a base such as sodium hydroxide. The reaction leads to the formation of the desired product, which can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- in scientific research are vast. This compound has been studied for its antimicrobial, antifungal, anticancer, and anti-inflammatory properties. It has also been explored for its potential use as an antioxidant, anticoagulant, and antiviral agent.
Eigenschaften
IUPAC Name |
3-(2-bromoacetyl)-6-chlorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClO3/c12-5-9(14)8-4-6-3-7(13)1-2-10(6)16-11(8)15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYJITRCFASIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399294 |
Source


|
| Record name | 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.52 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- | |
CAS RN |
106577-99-5 |
Source


|
| Record name | 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)

![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)
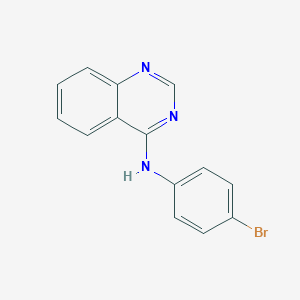
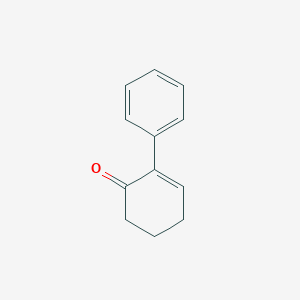
![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)


